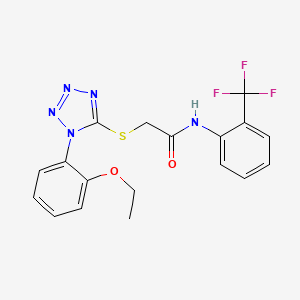
2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H16F3N5O2S and its molecular weight is 423.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural components, may play a significant role in various therapeutic applications, including anticancer and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of the compound is C20H23N5O2S, with a molecular weight of approximately 395.49 g/mol. The compound features a tetrazole ring, which is known for its biological activity, particularly in the development of pharmaceuticals.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Its structural components facilitate the formation of hydrogen bonds and π-π interactions, influencing various biological pathways. The presence of the thioamide group enhances its reactivity, potentially leading to increased biological efficacy.
Anticancer Activity
Recent studies have explored the anticancer potential of tetrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives containing tetrazole rings have demonstrated IC50 values in the low micromolar range against human cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Tetrazole Derivative A | HT-29 (Colon Cancer) | 10.5 |
| Tetrazole Derivative B | U251 (Glioblastoma) | 8.3 |
| This compound | Jurkat (Leukemia) | TBD |
Antimicrobial Activity
The compound's thioamide moiety may also contribute to antimicrobial properties. Compounds with similar functional groups have been reported to exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various tetrazole derivatives on cancer cell lines using the MTT assay. The results indicated that compounds with thioamide substitutions exhibited enhanced cytotoxicity compared to their non-thioamide counterparts.
- Antimicrobial Screening : Another investigation focused on the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. The findings suggested that derivatives similar to this compound had minimum inhibitory concentrations (MICs) below 50 µg/mL.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of both the ethoxyphenyl and trifluoromethyl groups significantly influences the biological activity of the compound. Modifications in these substituents may enhance or diminish its efficacy:
| Substituent | Effect on Activity |
|---|---|
| Ethoxy Group | Enhances solubility and bioavailability |
| Trifluoromethyl Group | Increases lipophilicity, potentially improving membrane permeability |
Propiedades
IUPAC Name |
2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O2S/c1-2-28-15-10-6-5-9-14(15)26-17(23-24-25-26)29-11-16(27)22-13-8-4-3-7-12(13)18(19,20)21/h3-10H,2,11H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLRZLJKIVAYGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













